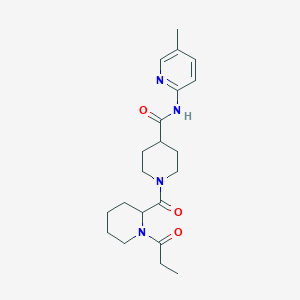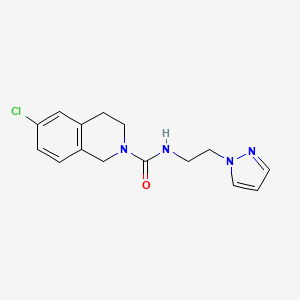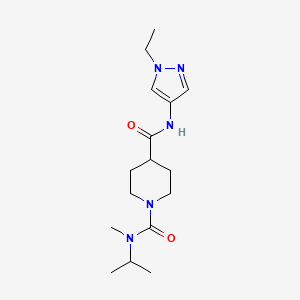![molecular formula C12H15F2NO3S B7634381 N-[2-[2-(difluoromethoxy)phenyl]ethyl]cyclopropanesulfonamide](/img/structure/B7634381.png)
N-[2-[2-(difluoromethoxy)phenyl]ethyl]cyclopropanesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[2-[2-(difluoromethoxy)phenyl]ethyl]cyclopropanesulfonamide, commonly known as DFE-17, is a chemical compound that has been of significant interest in the scientific research community. It is a potent and selective inhibitor of the protein kinase C (PKC) family, which plays a crucial role in regulating various cellular processes such as cell growth, differentiation, and apoptosis.
Wirkmechanismus
DFE-17 selectively inhibits the activity of N-[2-[2-(difluoromethoxy)phenyl]ethyl]cyclopropanesulfonamide isoforms α, β, and γ by binding to their regulatory domain. This binding prevents the activation of N-[2-[2-(difluoromethoxy)phenyl]ethyl]cyclopropanesulfonamide by diacylglycerol and other activators, leading to the inhibition of downstream signaling pathways that are critical for cell survival and proliferation.
Biochemical and Physiological Effects:
DFE-17 has been shown to induce apoptosis in cancer cells by activating caspase-3 and -9 and inhibiting the anti-apoptotic protein Bcl-2. It also inhibits the migration and invasion of cancer cells by downregulating the expression of matrix metalloproteinases. In diabetic mice, DFE-17 has been found to increase glucose uptake in skeletal muscle and adipose tissue by activating the AMPK pathway. DFE-17 has also been shown to reduce oxidative stress and inflammation in animal models of Parkinson's and Alzheimer's diseases.
Vorteile Und Einschränkungen Für Laborexperimente
DFE-17 is a potent and selective inhibitor of N-[2-[2-(difluoromethoxy)phenyl]ethyl]cyclopropanesulfonamide isoforms α, β, and γ, making it a valuable tool for studying the role of N-[2-[2-(difluoromethoxy)phenyl]ethyl]cyclopropanesulfonamide in various cellular processes. However, its high potency can also be a limitation as it may lead to off-target effects. DFE-17 is also a challenging compound to synthesize, which may limit its availability for research purposes.
Zukünftige Richtungen
DFE-17 has shown promising results in preclinical studies, and further research is needed to determine its potential as a therapeutic agent in humans. Future studies could focus on optimizing the synthesis of DFE-17 to improve its yield and purity. In addition, the development of DFE-17 analogs with improved pharmacokinetic properties and selectivity for specific N-[2-[2-(difluoromethoxy)phenyl]ethyl]cyclopropanesulfonamide isoforms could lead to the discovery of novel therapeutic agents for various diseases. Finally, the combination of DFE-17 with other drugs or therapies could enhance its efficacy and reduce potential side effects.
In conclusion, DFE-17 is a potent and selective inhibitor of N-[2-[2-(difluoromethoxy)phenyl]ethyl]cyclopropanesulfonamide isoforms α, β, and γ, with potential therapeutic applications in various diseases. Its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been discussed in this paper. Further research is needed to determine its potential as a therapeutic agent in humans and to explore its future directions.
Synthesemethoden
DFE-17 can be synthesized using a multi-step process that involves the reaction of difluoromethoxybenzene with ethyl bromide to form 2-(difluoromethoxy)ethylbenzene. This compound is then reacted with cyclopropanesulfonyl chloride in the presence of a base to form DFE-17. The synthesis of DFE-17 is a challenging process that requires expertise in organic chemistry.
Wissenschaftliche Forschungsanwendungen
DFE-17 has been extensively studied for its potential therapeutic applications in various diseases such as cancer, diabetes, and neurological disorders. N-[2-[2-(difluoromethoxy)phenyl]ethyl]cyclopropanesulfonamide is overexpressed in many cancers, and its inhibition by DFE-17 has been shown to induce apoptosis and inhibit tumor growth. DFE-17 has also been shown to improve glucose uptake in diabetic mice by activating the AMPK pathway. In addition, DFE-17 has been found to have neuroprotective effects in animal models of Parkinson's and Alzheimer's diseases.
Eigenschaften
IUPAC Name |
N-[2-[2-(difluoromethoxy)phenyl]ethyl]cyclopropanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15F2NO3S/c13-12(14)18-11-4-2-1-3-9(11)7-8-15-19(16,17)10-5-6-10/h1-4,10,12,15H,5-8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGGIXOOCYOPXFV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1S(=O)(=O)NCCC2=CC=CC=C2OC(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15F2NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-[2-(difluoromethoxy)phenyl]ethyl]cyclopropanesulfonamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[5-(hydroxymethyl)-2,4-dimethylphenyl]-2-methoxy-2-methylpropanamide](/img/structure/B7634300.png)
![1-[(5-Ethyl-1,3-thiazol-2-yl)methyl]-3-[1-(3-methoxypyridin-4-yl)ethyl]urea](/img/structure/B7634313.png)
![1-Cyclopropyl-5-[1-(1,2,3,4-tetrahydronaphthalen-1-ylsulfonyl)ethyl]tetrazole](/img/structure/B7634314.png)
![1-[(2S)-1-hydroxy-3-phenylpropan-2-yl]-3-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]urea](/img/structure/B7634319.png)
![N-[3-(4-ethylpiperazin-1-yl)-2-methylpropyl]-6-methylpyrazin-2-amine](/img/structure/B7634326.png)


![2-[[3-(4-Ethylpiperazin-1-yl)-2-methylpropyl]amino]-5-fluorobenzonitrile](/img/structure/B7634342.png)
![5-pyridin-2-yl-N-[1-(1,2,4-triazol-1-yl)propan-2-yl]-1,3,4-thiadiazol-2-amine](/img/structure/B7634349.png)

![2-Bromo-4-[[2,2-difluoroethyl(methyl)amino]methyl]-6-methoxyphenol](/img/structure/B7634351.png)
![(2S)-2-[2-(2,4-dimethyl-1,3-thiazol-5-yl)ethylcarbamoylamino]-N,N-dimethylpropanamide](/img/structure/B7634360.png)
![N-[[6-(2-methylimidazol-1-yl)pyridin-3-yl]methyl]pyridine-3-carboxamide](/img/structure/B7634364.png)
![N-[1-(3-fluoropyridin-2-yl)pyrrolidin-3-yl]-5-methyl-1,4-thiazepane-4-carboxamide](/img/structure/B7634396.png)